Lipophilicity Difference vs. 4,5-Dibromo-2-fluorobenzylamine
The computed octanol-water partition coefficient (XLogP3) for 2,3-Dibromo-5-fluorobenzylamine (XLogP3 = 2.3) is notably lower than that of the regioisomer 4,5-Dibromo-2-fluorobenzylamine (XLogP3 = 2.7), a difference of 0.4 log units [1]. This reflects the differential positioning of the fluorine substituent (position 5 vs. position 2) and its variable impact on molecular polarity. While both compounds share the same heavy atom composition, the magnitude of this difference is within the range known to influence membrane permeability, protein binding, and pharmacokinetic distribution in drug-like molecules [2]. No experimental IC₅₀ or Kᵢ data exist for either compound to confirm whether this translates to observable potency differences.
| Evidence Dimension | Lipophilicity (XLogP3, computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4,5-Dibromo-2-fluorobenzylamine: XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = 0.4 log units (higher for 4,5-isomer) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); no experimental shake-flask logP confirmed for either compound |
Why This Matters
A 0.4 logP difference exceeds typical batch-to-batch variability and can drive statistically significant differences in off-target binding, solubility, and permeability profiles, making the 2,3-dibromo-5-fluoro isomer the preferred entry point for programs prioritizing lower lipophilicity scaffolds.
- [1] PubChem. (2026). 2,3-Dibromo-5-fluorobenzylamine (CID 118826531, XLogP3 = 2.3); 4,5-Dibromo-2-fluorobenzylamine (CID 118694980, XLogP3 = 2.7). National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. doi: 10.1517/17460441003605098 (class-level evidence: Δ0.4 logP can alter ADMET properties). View Source
